Precirol

Encapsulation Efficiency Nanostructured Lipid Carriers Topical Drug Delivery

Precirol (glyceryl palmitostearate, CAS 8067-32-1) is a lipophilic matrix-forming excipient with an HLB of ~2 and a sharp melting range of 52–55°C. Compared to Compritol (glyceryl behenate), Precirol provides 4% higher encapsulation efficiency and 7.5% greater drug loading capacity in NLCs, directly improving API utilization for retinoids and vitamins. Its 37% higher zeta potential magnitude ensures long-term colloidal stability, reducing aggregation and sedimentation. For hot-melt coating and extrusion, the 10–25°C lower melting point minimizes thermal degradation risk and accelerates solidification, shortening cycle times. Precirol also synergizes with poloxamers to create tunable sustained-release matrices. Procure Precirol to maximize yield, stability, and processing efficiency for your solid-dosage or nanoparticle formulation.

Molecular Formula C37H76O7
Molecular Weight 633 g/mol
CAS No. 8067-32-1
Cat. No. B1205813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrecirol
CAS8067-32-1
Synonymsglyceryl palmitostearate
precirol
precirol ATO 5
Molecular FormulaC37H76O7
Molecular Weight633 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O
InChIInChI=1S/C18H36O2.C16H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;4-1-3(6)2-5/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);3-6H,1-2H2
InChIKeyFETSQPAGYOVAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / 800 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Precirol (Glyceryl Palmitostearate, CAS 8067-32-1): Procurement-Grade Overview of a Differentiated Lipid Excipient for Controlled Drug Delivery


Precirol (glyceryl palmitostearate, CAS 8067-32-1) is a pharmaceutical lipid excipient belonging to the class of glyceride esters [1]. It is composed primarily of di- and triglycerides of palmitic (C16) and stearic (C18) acids [2]. Characterized by a low hydrophilic-lipophilic balance (HLB) of approximately 2 and a melting range of 52-55°C, Precirol functions as a lipophilic matrix former, binder, and lubricant in solid oral dosage forms [3]. Its defined composition and thermal properties differentiate it from other in-class lipids in terms of processing and release modulation capabilities.

Why Precirol (CAS 8067-32-1) Cannot Be Assumed Interchangeable with Compritol, Geleol, or Other Glyceride Lipids


Despite sharing a low HLB value and similar glyceride-based chemistry, lipid excipients like Precirol (glyceryl palmitostearate), Compritol (glyceryl behenate), Geleol (glyceryl monostearate), and Gelucire (PEGylated glycerides) exhibit distinct thermal, polymorphic, and rheological behaviors that directly impact drug release kinetics, nanoparticle stability, and manufacturability [1]. The specific fatty acid chain lengths (C16/C18 for Precirol vs. C22 for Compritol) dictate melting point, recrystallization rate, and particle morphology [2]. Therefore, generic substitution based solely on HLB or lipid class is not scientifically valid; the quantitative performance differences detailed below must guide selection and procurement.

Precirol (Glyceryl Palmitostearate) Quantitative Differentiation: Direct Comparative Data vs. Compritol, Geleol, and Gelucire


Higher Encapsulation Efficiency and Drug Loading in Nanostructured Lipid Carriers (NLCs) Compared to Compritol

In a direct head-to-head comparison, Precirol-based NLCs (P-NLC) demonstrated superior drug entrapment for retinyl retinoate (RR) compared to Compritol-based NLCs (C-NLC). Specifically, the encapsulation efficiency of P-NLC was 97.8%, while C-NLC achieved 93.8% [1]. Correspondingly, the drug loading capacity was 89.6 mg RR/g lipid for Precirol, versus 83.3 mg/g for Compritol [1].

Encapsulation Efficiency Nanostructured Lipid Carriers Topical Drug Delivery

Superior Physical Stability of Precirol-Based NLC Dispersions During 60-Day Storage vs. Compritol

In a 60-day storage stability study of vitamin D3-loaded NLCs, Precirol-based formulations exhibited superior physical stability compared to those made with Compritol [1]. While the publication states qualitative superiority, quantitative data from a parallel SLN study show that Precirol SLN maintained a higher zeta potential magnitude (-12.3±0.6 mV) compared to Compritol SLN (-8.97±0.17 mV), indicating better electrostatic stabilization against aggregation [2]. This trend supports the observed enhanced stability of Precirol-based nanocarriers.

Physical Stability Nanostructured Lipid Carriers Nutraceutical Fortification

Distinct Thermal and Polymorphic Behavior: Lower Melting Point and Faster Recrystallization than Compritol

Precirol possesses a significantly lower melting range (52-55°C) compared to Compritol (65-77°C), as reported in multiple studies [1]. Thermal characterization using DSC and hot-stage microscopy revealed that Precirol exhibits polymorphism and, critically, undergoes more rapid recrystallization upon cooling from the melt state than Compritol [2]. This faster recrystallization is essential for hot-melt processes where rapid solidification is required to encapsulate active pharmaceutical ingredients and prevent phase separation.

Thermal Analysis Polymorphism Hot-Melt Processing

Differential Drug Solubilization Capacity: Higher Solubility for Candesartan Cilexetil than Compritol but Lower than GMS

A screening study for nanostructured lipid carriers (NLCs) evaluated the solubility of candesartan cilexetil (CC) in various solid lipids. Precirol exhibited a solubility of 1000±4.12 mg/mL for CC. In the same study, Compritol showed a higher solubility of 1500±4.15 mg/mL, while Glyceryl Monostearate (GMS) displayed the highest at 1750±3.16 mg/mL [1]. This data provides a clear rank-order of solubilization capacity: GMS > Compritol > Precirol for this specific API.

Drug Solubility Lipid Screening BCS Class II

Precirol (Glyceryl Palmitostearate) Procurement Guidance: Targeted Applications Based on Quantified Differentiation


Formulating Nanostructured Lipid Carriers (NLCs) for High-Value, Heat-Labile APIs

When developing NLCs for sensitive compounds like retinoids or certain vitamins, the 4% higher encapsulation efficiency and 7.5% greater drug loading capacity of Precirol compared to Compritol [1] translate directly to more efficient API utilization and potentially lower excipient-to-drug ratios. Furthermore, Precirol's lower melting point (52-55°C) and rapid recrystallization enable gentler processing conditions, reducing the risk of thermal degradation during hot homogenization. This combination makes Precirol the excipient of choice for maximizing yield and stability of high-cost or heat-sensitive payloads in NLC formulations.

Developing Physically Stable Lipid Nanoparticle Dispersions for Long-Shelf-Life Nutraceuticals

For applications requiring extended colloidal stability, such as vitamin-fortified beverages or topical lotions, the 37% higher zeta potential magnitude of Precirol SLNs compared to Compritol SLNs [1] is a critical differentiator. This enhanced electrostatic repulsion directly correlates with reduced particle aggregation and improved long-term physical stability, as observed in 60-day studies of Precirol-based NLCs . Procuring Precirol for these systems mitigates the risk of product failure due to sedimentation or creaming, ensuring consistent quality and consumer acceptance over the product's shelf life.

Hot-Melt Coating and Extrusion Processes for Modified-Release Oral Dosage Forms

In hot-melt coating or extrusion, the 10-25°C lower melting range of Precirol (52-55°C) versus Compritol (65-77°C) [1] is a significant process advantage. It allows for lower operating temperatures, which reduces energy consumption, minimizes the risk of thermal degradation for heat-labile drugs, and can simplify equipment requirements. Moreover, the more rapid recrystallization kinetics of Precirol upon cooling facilitate faster solidification, leading to shorter cycle times and more consistent film formation on pellets or granules. For manufacturers seeking to optimize throughput and protect sensitive APIs, Precirol offers a clear processing advantage over higher-melting alternatives.

Designing Lipid Matrices with Precise Drug Release Tuning via Poloxamer Blending

When a sustained-release profile needs fine-tuning beyond what a pure lipid matrix can provide, Precirol demonstrates excellent compatibility with hydrophilic polymers like poloxamers (Lutrol). Studies show that incorporating poloxamers into Precirol matrices creates a porous network that swells upon hydration, enabling predictable modulation of drug release via matrix erosion and diffusion [1]. This allows formulators to precisely dial in the desired release kinetics—a flexibility not as readily achievable with more rigid or higher-melting lipid matrices. Procurement of Precirol enables this versatile platform approach for controlled-release capsule or tablet formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Precirol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.